molecular formula C10H13FN2O2 B13122372 Ethyl (R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

Ethyl (R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

Cat. No.: B13122372
M. Wt: 212.22 g/mol
InChI Key: OPTPIXLWKQYCII-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H12FNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the reaction of ethyl 3-(6-fluoropyridin-3-yl)propanoate with appropriate amine sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridinyl group enhances its binding affinity and selectivity, leading to effective modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate stands out due to its unique combination of the amino and fluoropyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

InChI

InChI=1S/C10H13FN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m1/s1

InChI Key

OPTPIXLWKQYCII-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CN=C(C=C1)F)N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)F)N

Origin of Product

United States

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